5-Methyl-2-vinylpyridine hydrochloride
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Overview
Description
5-Methyl-2-vinylpyridine hydrochloride is a chemical compound with the molecular formula C8H10NCl. It is a derivative of pyridine, featuring a methyl group at the 5-position and a vinyl group at the 2-position. This compound is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-2-vinylpyridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-vinylpyridine with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents and catalysts to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-vinylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group in the compound can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Methyl-2-vinylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-vinylpyridine hydrochloride involves its interaction with specific molecular targets. The vinyl group allows the compound to participate in various chemical reactions, while the pyridine ring can interact with biological molecules. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-vinylpyridine: Similar structure but lacks the hydrochloride group.
5-Methyl-2-ethylpyridine: Similar structure but with an ethyl group instead of a vinyl group.
2-Methyl-5-ethylpyridine: Similar structure but with both methyl and ethyl groups.
Uniqueness
5-Methyl-2-vinylpyridine hydrochloride is unique due to the presence of both the vinyl group and the hydrochloride salt, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
2-ethenyl-5-methylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N.ClH/c1-3-8-5-4-7(2)6-9-8;/h3-6H,1H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQPBKXNQPTKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C=C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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